Methyl 3-Bromo-5-chlorobenzoate
Overview
Description
“Methyl 3-Bromo-5-chlorobenzoate” is a chemical compound with the molecular formula C8H6BrClO2 . It has a molecular weight of 249.49 . It is a solid substance that should be stored in a dry room at normal temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “5-bromo-2-chloro benzoic acid”, has a documented synthesis method . This method involves making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride . Then, a hydrolysis reaction is conducted on 2-chloro-5-bromine benzotrichloride under acidic conditions to obtain 5-bromo-2-chloro benzoic acid .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H6BrClO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dry room at normal temperature .Scientific Research Applications
Application in Organic and Coordination Chemistry
Methyl 3-Bromo-5-chlorobenzoate is used in organic chemistry for various synthesis processes. An example is the halomethylation of 5-substituted salicylaldehydes, where compounds like 3-bromomethyl-5-t-butylsalicylaldehyde are used in the synthesis of heteroditopic ligands for metal salts binding (Wang et al., 2006). This process establishes a flexible method to attach functional arms to salicylaldehydes, further applied in organic and coordination chemistry.
Role in Structural and Conformational Studies
The structural and conformational aspects of related compounds, such as methyl 3-chlorobenzoate, have been studied using gas phase electron diffraction combined with ab initio calculations. Such studies help in understanding the molecular structure and conformation of these compounds, contributing to broader chemical knowledge (Takashima et al., 1999).
Synthesis Processes
In synthesis processes, compounds like methyl 2-bromo-6-chlorobenzoate, closely related to this compound, have been synthesized through various methods. A scalable process for the pilot plant synthesis of such compounds involves esterification and vigilant temperature control, highlighting the compound's significance in the synthesis of complex organic molecules (Hickey et al., 2005).
Cometabolism Studies
Studies have also explored the cometabolism of related compounds like 3-methylbenzoate by Pseudomonas strain, which can co-oxidize related compounds, leading to the accumulation of various products. Such research provides insight into microbial processes and their potential applications in environmental biotechnology (Knackmuss et al., 1976).
Environmental Applications
In environmental applications, studies on the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis have been conducted. This research is crucial for understanding how to mitigate the negative impacts of compounds like methyl bromide, closely related to this compound (Yang et al., 2015).
Safety and Hazards
“Methyl 3-Bromo-5-chlorobenzoate” is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .
Mechanism of Action
Mode of Action
It’s known that bromo and chloro groups in organic compounds often participate in reactions involving nucleophilic substitution . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) would replace the bromo or chloro group in the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Methyl 3-Bromo-5-chlorobenzoate . These factors could include temperature, pH, presence of other chemicals, and specific characteristics of the biological system it’s being used on.
Properties
IUPAC Name |
methyl 3-bromo-5-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKMQSHEAYKNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679233 | |
Record name | Methyl 3-bromo-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933585-58-1 | |
Record name | Benzoic acid, 3-bromo-5-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933585-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-bromo-5-chloro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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